molecular formula C23H27FN2O4 B2734522 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351646-90-6

3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2734522
CAS No.: 1351646-90-6
M. Wt: 414.477
InChI Key: SLTCCMROJIJGGJ-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propanamido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methoxyphenyl Propanamide: This step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form the corresponding amide.

    Cyclohexylation: The amide is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group.

    Carbamate Formation: Finally, the compound is treated with 4-fluorophenyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate.

    Reduction: Formation of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-(4-Hydroxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-[3-(4-methoxyphenyl)propanoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-29-20-12-5-16(6-13-20)7-14-22(27)25-19-3-2-4-21(15-19)30-23(28)26-18-10-8-17(24)9-11-18/h5-6,8-13,19,21H,2-4,7,14-15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTCCMROJIJGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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